molecular formula C11H14O2S B8722261 3-(2,5-Dimethyl-phenylsulfanyl)-propionic acid

3-(2,5-Dimethyl-phenylsulfanyl)-propionic acid

Cat. No. B8722261
M. Wt: 210.29 g/mol
InChI Key: QCDDBRSABVTRED-UHFFFAOYSA-N
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Patent
US06297196B1

Procedure details

90 g (2.25 mol) of sodium hydroxide were dissolved in 500 ml of water and, with cooling at 10° C., admixed with 147.59 g of 2,5-dimethylthiophenol. Cooling was continued and 180.1 g (1.18 mol) of 3-bromopropionic acid were added below 25° C. The mixture was stirred for another 4 h at room temperature and then washed with diethyl ether (3×500 ml). The aqueous solution was made acidic using 1M HCl, and the precipitated product was filtered off and washed with water.
Quantity
90 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
147.59 g
Type
reactant
Reaction Step Two
Quantity
180.1 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[SH:11].Br[CH2:13][CH2:14][C:15]([OH:17])=[O:16]>O>[CH3:3][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[CH:6][C:5]=1[S:11][CH2:13][CH2:14][C:15]([OH:17])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
90 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
147.59 g
Type
reactant
Smiles
CC1=C(C=C(C=C1)C)S
Step Three
Name
Quantity
180.1 g
Type
reactant
Smiles
BrCCC(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for another 4 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooling
WASH
Type
WASH
Details
washed with diethyl ether (3×500 ml)
FILTRATION
Type
FILTRATION
Details
the precipitated product was filtered off
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
CC1=C(C=C(C=C1)C)SCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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